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4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is an organic compound that features a bromine atom attached to a pyrazole ring, which is further substituted with a trans-2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor followed by the introduction of the trans-2-methylcyclohexyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the pyrazole ring or the cyclohexyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole with additional oxygen-containing functional groups.
Scientific Research Applications
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the trans-2-methylcyclohexyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(cis-2-methylcyclohexyl)-1H-pyrazole: Similar structure but with a cis configuration, leading to different spatial orientation and potentially different biological activity.
4-Chloro-1-(trans-2-methylcyclohexyl)-1H-pyrazole: Chlorine instead of bromine, which can affect reactivity and binding properties.
1-(trans-2-Methylcyclohexyl)-1H-pyrazole: Lacks the bromine atom, resulting in different chemical and biological properties.
Uniqueness
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom and the trans-2-methylcyclohexyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
4-Bromo-1-(trans-2-methylcyclohexyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound can be characterized by its molecular structure, which includes a bromine atom and a trans-methylcyclohexyl group attached to a pyrazole ring. This unique structure contributes to its biological properties.
Biological Activities
The compound exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Notable activities include:
- Inhibition of Alcohol Dehydrogenase : Studies indicate that 4-bromo-1H-pyrazole acts as an inhibitor of liver alcohol dehydrogenase, which is crucial in the metabolism of alcohol in the human body .
- Antimicrobial Properties : Similar pyrazole derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Cannabinoid Receptor Modulation : Research indicates that pyrazole derivatives can interact with cannabinoid receptors (CB1 and CB2), with implications for pain management and anti-inflammatory effects .
The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and receptor interactions. The mechanism involves:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to the active sites of enzymes like alcohol dehydrogenase, thereby inhibiting their activity .
- Receptor Binding : It has been suggested that the compound may act as a ligand for cannabinoid receptors, influencing signaling pathways associated with pain and inflammation .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study tested various pyrazole derivatives against Mycobacterium tuberculosis and found that compounds similar to this compound exhibited significant inhibition compared to standard drugs like rifampicin .
- Cannabinoid Receptor Interaction : Research on related compounds demonstrated their ability to selectively bind to CB2 receptors, indicating potential for developing new therapies targeting inflammatory conditions .
Properties
Molecular Formula |
C10H15BrN2 |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-1-[(1R,2R)-2-methylcyclohexyl]pyrazole |
InChI |
InChI=1S/C10H15BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h6-8,10H,2-5H2,1H3/t8-,10-/m1/s1 |
InChI Key |
SMUSRVWUPCHTDF-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N2C=C(C=N2)Br |
Canonical SMILES |
CC1CCCCC1N2C=C(C=N2)Br |
Origin of Product |
United States |
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